molecular formula C9H8F2N4S B1481709 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098104-19-7

1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1481709
CAS No.: 2098104-19-7
M. Wt: 242.25 g/mol
InChI Key: VFUDQIVUYCWDOL-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C9H8F2N4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4S/c10-9(11)15-7(8(12)13)3-6(14-15)5-1-2-16-4-5/h1-4,9H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDQIVUYCWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)C(=N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C9H8F2N4S
  • Molecular Weight: 242.24 g/mol
  • CAS Number: 2098104-19-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors. Flow microreactor systems can enhance the efficiency and sustainability of the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group and thiophene ring enhance its binding affinity and specificity, potentially leading to inhibition or activation of target proteins.

Biological Activity Overview

Research indicates that compounds similar to 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole derivatives exhibit a broad spectrum of biological activities:

Antiproliferative Activity

Studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound C5 from a related study demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory activity comparable to established drugs like erlotinib .

Antifungal and Antiviral Activities

Recent studies on pyrazolecarbamide derivatives have revealed potential antifungal and antiviral properties:

  • A study demonstrated that certain pyrazole derivatives displayed high antifungal activity against pathogens such as Rhizoctonia solani, with effective concentrations much lower than commercial fungicides .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound positions it favorably in SAR studies. Variations in substituents on the thiophene ring or modifications to the pyrazole core can significantly influence biological activity.

Compound Biological Activity IC₅₀ Value
C5Antiproliferative0.08 μM
T24AntifungalEC₅₀ = 0.45 mg/L

Case Studies

  • Anticancer Activity : In a comparative study, several pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the difluoromethyl group significantly affected the compounds' efficacy against cancer cell lines .
  • Fungal Inhibition : A series of pyrazole derivatives were evaluated for their antifungal activities against various pathogens. The findings highlighted that some derivatives exhibited superior efficacy compared to traditional antifungal agents, suggesting potential applications in agriculture and medicine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

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